molecular formula C22H23F3N2O3 B2855656 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide CAS No. 921566-37-2

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2855656
CAS No.: 921566-37-2
M. Wt: 420.432
InChI Key: MDZWWPMUBDCKEU-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound with a complex structure. It belongs to the class of benzoxazepines, which are known for their diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group, which often imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Benzoxazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine core. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable ketone under acidic or basic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a strong base.

    Oxidation to Form the Ketone: The oxidation of the intermediate compound to form the 4-oxo group can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the Trifluoromethylbenzamide Moiety: The final step involves the coupling of the benzoxazepine core with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products

    Oxidation Products: Alcohols, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(chloromethyl)benzamide
  • N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(methyl)benzamide

Uniqueness

The presence of the trifluoromethyl group in N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2O3/c1-4-10-27-17-9-8-16(12-18(17)30-13-21(2,3)20(27)29)26-19(28)14-6-5-7-15(11-14)22(23,24)25/h5-9,11-12H,4,10,13H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZWWPMUBDCKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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